molecular formula C25H20ClNO6S B407665 METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B407665
M. Wt: 497.9g/mol
InChI Key: GCOFJAUJQWITGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a molecular formula of C18H19ClN2O6S and a molecular weight of 426.87 This compound is known for its unique structural features, which include a benzofuran core, a chlorobenzenesulfonyl group, and a methylbenzamido moiety

Properties

Molecular Formula

C25H20ClNO6S

Molecular Weight

497.9g/mol

IUPAC Name

methyl 5-[(4-chlorophenyl)sulfonyl-(4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H20ClNO6S/c1-15-4-6-17(7-5-15)24(28)27(34(30,31)20-11-8-18(26)9-12-20)19-10-13-22-21(14-19)23(16(2)33-22)25(29)32-3/h4-14H,1-3H3

InChI Key

GCOFJAUJQWITGJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and benzamido groups may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other similar compounds, such as:

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